molecular formula C11H22ClN3O2 B13490954 Tert-butyl 5-(dimethylamino)-1,2,3,6-tetrahydropyrazine-1-carboxylate hydrochloride

Tert-butyl 5-(dimethylamino)-1,2,3,6-tetrahydropyrazine-1-carboxylate hydrochloride

Cat. No.: B13490954
M. Wt: 263.76 g/mol
InChI Key: DDQPGZZICXVJFF-UHFFFAOYSA-N
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Description

Tert-butyl 5-(dimethylamino)-1,2,3,6-tetrahydropyrazine-1-carboxylate hydrochloride is a synthetic organic compound It is characterized by the presence of a tert-butyl group, a dimethylamino group, and a tetrahydropyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(dimethylamino)-1,2,3,6-tetrahydropyrazine-1-carboxylate hydrochloride typically involves multiple steps. One common method includes the reaction of tert-butyl 5-(dimethylamino)-1,2,3,6-tetrahydropyrazine-1-carboxylate with hydrochloric acid to form the hydrochloride salt. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes. The use of flow microreactors also enables better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(dimethylamino)-1,2,3,6-tetrahydropyrazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

Tert-butyl 5-(dimethylamino)-1,2,3,6-tetrahydropyrazine-1-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 5-(dimethylamino)-1,2,3,6-tetrahydropyrazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: This compound is similar in structure but contains a boron atom and an indazole ring.

    Tert-butyl 5-(dimethylamino)-1,2,3,6-tetrahydropyrazine-1-carboxylate: This is the non-hydrochloride form of the compound.

Uniqueness

Tert-butyl 5-(dimethylamino)-1,2,3,6-tetrahydropyrazine-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and its ability to form stable salts. This makes it particularly useful in various chemical and biological applications .

Properties

Molecular Formula

C11H22ClN3O2

Molecular Weight

263.76 g/mol

IUPAC Name

tert-butyl 6-(dimethylamino)-3,5-dihydro-2H-pyrazine-4-carboxylate;hydrochloride

InChI

InChI=1S/C11H21N3O2.ClH/c1-11(2,3)16-10(15)14-7-6-12-9(8-14)13(4)5;/h6-8H2,1-5H3;1H

InChI Key

DDQPGZZICXVJFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN=C(C1)N(C)C.Cl

Origin of Product

United States

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